2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde
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Overview
Description
2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is an organic compound that features a benzaldehyde core substituted with an azepane ring and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde typically involves the reaction of 4-methoxybenzaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
- Dissolve 4-methoxybenzaldehyde in ethanol.
- Add azepane to the solution.
- Introduce a catalyst, such as p-toluenesulfonic acid.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and isolate the product by filtration or extraction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 2-(Azepan-1-ylmethyl)-4-methoxybenzoic acid.
Reduction: 2-(Azepan-1-ylmethyl)-4-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde involves its interaction with specific molecular targets. The azepane ring can interact with biological receptors, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Azepan-1-yl)ethyl methacrylate
- 2-(Azepan-1-ylmethyl)benzoimidazol-1-yl-acetic acid
- 1-(Silylmethyl)azepane
Uniqueness
2-(Azepan-1-ylmethyl)-4-methoxybenzaldehyde is unique due to the presence of both an azepane ring and a methoxy-substituted benzaldehyde core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(azepan-1-ylmethyl)-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-18-15-7-6-13(12-17)14(10-15)11-16-8-4-2-3-5-9-16/h6-7,10,12H,2-5,8-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHCBWIPUKKNTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=O)CN2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401193456 |
Source
|
Record name | 2-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-30-0 |
Source
|
Record name | 2-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(Hexahydro-1H-azepin-1-yl)methyl]-4-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401193456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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